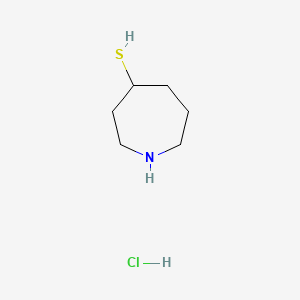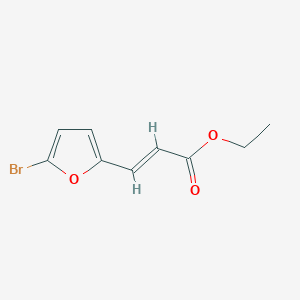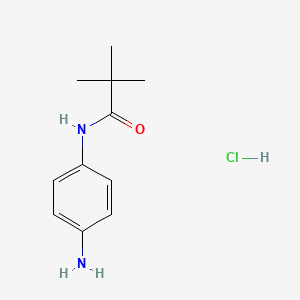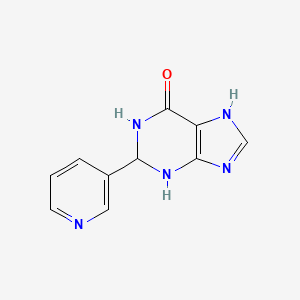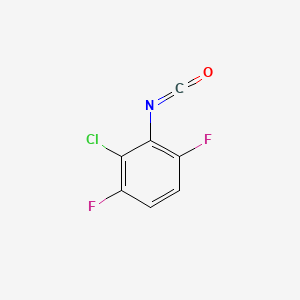
2-Chloro-1,4-difluoro-3-isocyanatobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1,4-difluoro-3-isocyanatobenzene is an organic compound characterized by the presence of chlorine, fluorine, and isocyanate functional groups on a benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1,4-difluoro-3-isocyanatobenzene typically involves the following steps:
Halogenation: Starting with benzene, the compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions on the benzene ring.
Isocyanation: The halogenated benzene is then treated with isocyanate reagents to introduce the isocyanate group.
Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure high purity and yield. Advanced catalytic systems and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1,4-difluoro-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Amides, esters
Wissenschaftliche Forschungsanwendungen
2-Chloro-1,4-difluoro-3-isocyanatobenzene finds applications in various fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor binding assays.
Medicine: It serves as a precursor for the synthesis of drugs that target specific diseases.
Industry: The compound is employed in the production of polymers and coatings due to its reactivity and stability.
Wirkmechanismus
The mechanism by which 2-Chloro-1,4-difluoro-3-isocyanatobenzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group, in particular, is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The compound's reactivity is influenced by the presence of chlorine and fluorine atoms, which modulate its electronic properties.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-1,4-difluoro-3-isocyanatobenzene is compared with other similar compounds to highlight its uniqueness:
3,4-Difluorophenyl isocyanate: Similar in structure but lacks the chlorine atom.
2,4-Difluoroaniline: Contains similar fluorine atoms but has an amine group instead of isocyanate.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains additional trifluoromethyl groups, altering its reactivity.
These compounds share some similarities but differ in their functional groups and reactivity profiles, making this compound unique in its applications and properties.
Eigenschaften
Molekularformel |
C7H2ClF2NO |
|---|---|
Molekulargewicht |
189.54 g/mol |
IUPAC-Name |
2-chloro-1,4-difluoro-3-isocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NO/c8-6-4(9)1-2-5(10)7(6)11-3-12/h1-2H |
InChI-Schlüssel |
VREJZZFWNJPUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1F)N=C=O)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



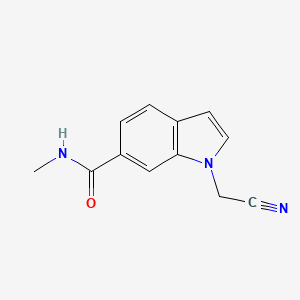
![(2S)-1-[3-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B15323374.png)
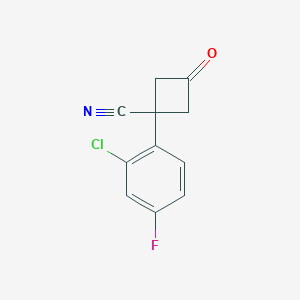
![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B15323382.png)
![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B15323384.png)
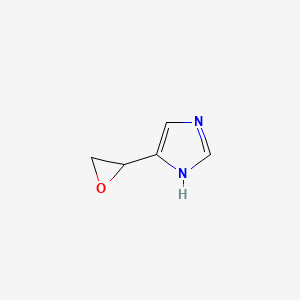
![2-[(1R)-1-aminoethyl]-5-bromophenolhydrochloride](/img/structure/B15323392.png)
